Spectinomycin hydrochloride

Descripción

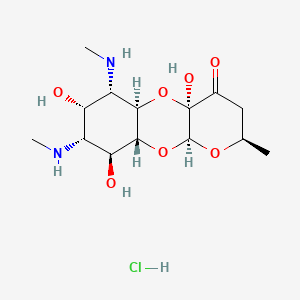

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHJOVNPPSBWHK-UXXUFHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36Cl2N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1695-77-8 (Parent) | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944843 | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22189-32-8 | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECTINOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spectinomycin Hydrochloride on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin (B156147) hydrochloride is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Its unique mechanism of action, distinct from other aminoglycosides, involves the steric hindrance of the translocation step in protein elongation.[3][4] By locking the head of the 30S subunit in a specific, unrotated conformation, spectinomycin prevents the coordinated movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, leading to a bacteriostatic effect.[3][5] This technical guide provides a comprehensive overview of the molecular interactions, quantitative binding data, and detailed experimental protocols relevant to the study of spectinomycin's activity.

Core Mechanism of Action

Spectinomycin selectively targets bacterial ribosomes, demonstrating minimal activity against eukaryotic counterparts.[5] Its primary mode of action is the inhibition of protein synthesis at the translocation step of elongation.[3][4]

Binding Site on the 30S Ribosomal Subunit

Spectinomycin binds to a specific pocket within the head domain of the 30S ribosomal subunit.[3] This binding site is primarily composed of helix 34 (h34) of the 16S ribosomal RNA (rRNA).[3][4] High-resolution structural studies have revealed that spectinomycin sits (B43327) in the minor groove of h34.[3][4]

The key molecular interactions involve hydrogen bonds with specific nucleotides of the 16S rRNA. In Escherichia coli, these critical nucleotides are G1064, C1066, G1068, C1192, and G1193.[3][6] The rigid, fused ring structure of spectinomycin fits snugly into this binding pocket.[6]

Inhibition of Translocation

The binding of spectinomycin to helix 34 physically obstructs the swiveling motion of the 30S subunit head.[3][4] This head rotation is a crucial conformational change required for the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) after peptide bond formation.[3] By stabilizing a specific, unrotated conformation of the 30S head, spectinomycin effectively acts as a steric block, preventing the ribosome from moving along the mRNA and thus halting protein synthesis.[3] Unlike some other aminoglycosides, spectinomycin does not cause misreading of the mRNA.[5]

The following diagram illustrates the inhibitory action of spectinomycin on the 30S ribosomal subunit.

Quantitative Data

The efficacy of spectinomycin can be quantified through various parameters, including Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and binding affinities (Kd).

| Parameter | Organism/System | Value | Reference(s) |

| MIC | Escherichia coli (most strains) | 31.2 µg/mL | [5] |

| Neisseria gonorrhoeae | 7.5-20 µg/mL | [7] | |

| Spectinomycin-Resistant E. coli | >80 µg/mL | [8] | |

| IC50 | E. coli cell-free translation | ~1 µM | [9] |

| Kd (dissociation constant) | E. coli ribosomes | Micromolar range (reproducible values not consistently reported) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of spectinomycin with the 30S ribosomal subunit.

Purification of 70S Ribosomes and 30S Subunits from E. coli

This protocol describes the isolation of translationally active 70S ribosomes and their dissociation into 30S and 50S subunits.

Materials:

-

E. coli strain (e.g., MRE600, an RNase I-deficient strain)

-

Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

-

High Salt Wash Buffer (20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

-

Ribosome Storage Buffer (20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg-acetate, 6 mM β-mercaptoethanol)

-

Subunit Dissociation Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 1 mM Mg-acetate, 6 mM β-mercaptoethanol)

-

Sucrose (B13894) solutions (10% and 30% w/v in appropriate buffers)

-

Lysozyme, DNase I

-

Ultracentrifuge and rotors (e.g., SW28 or equivalent)

Procedure:

-

Cell Growth and Lysis:

-

Grow E. coli cells in a suitable rich medium to mid-log phase (OD600 ≈ 0.6-0.8).

-

Harvest cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells using a French press or by sonication.

-

Add DNase I to the lysate and incubate on ice to reduce viscosity.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Ribosome Pelleting:

-

Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer).

-

Centrifuge at high speed (e.g., 100,000 x g) for an extended period (e.g., 16-20 hours) to pellet the ribosomes.

-

-

High Salt Wash:

-

Resuspend the crude ribosome pellet in High Salt Wash Buffer to remove associated factors.

-

Re-pellet the ribosomes through a sucrose cushion as in step 2.

-

-

Purification of 70S Ribosomes:

-

Gently resuspend the washed ribosome pellet in Ribosome Storage Buffer.

-

Layer the resuspended ribosomes onto a 10-30% sucrose density gradient prepared with Ribosome Storage Buffer.

-

Centrifuge at a moderate speed (e.g., 70,000 x g) for several hours.

-

Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 70S peak.

-

-

Dissociation into Subunits:

-

Pool the 70S fractions and pellet the ribosomes by ultracentrifugation.

-

Resuspend the 70S pellet in Subunit Dissociation Buffer (low Mg2+ concentration promotes dissociation).

-

Layer the resuspended subunits onto a 10-30% sucrose density gradient prepared with Subunit Dissociation Buffer.

-

Centrifuge and fractionate as before, collecting the 30S and 50S subunit peaks separately.

-

-

Concentration and Storage:

-

Concentrate the purified 30S subunits using ultrafiltration.

-

Determine the concentration by measuring A260 (1 A260 unit = ~72 pmol/mL for 30S subunits).[10]

-

Flash-freeze aliquots in liquid nitrogen and store at -80°C.

-

The following diagram outlines the workflow for ribosome purification.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the effect of spectinomycin on protein synthesis in a cell-free system to determine its IC50 value.[11]

Materials:

-

E. coli S30 extract-based IVTT kit (e.g., Promega, NEB)

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)

-

Spectinomycin hydrochloride stock solution

-

Nuclease-free water and appropriate buffers

-

Luciferase assay reagent

-

Luminometer and 96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare a series of spectinomycin dilutions in nuclease-free water to cover a wide concentration range (e.g., 0.01 µM to 1000 µM).

-

Thaw the IVTT kit components on ice. Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and the reporter plasmid DNA according to the manufacturer's instructions.

-

-

Reaction Setup:

-

Aliquot the master mix into the wells of a 96-well plate.

-

Add the spectinomycin dilutions to the respective wells. Include a no-drug control (vehicle only) and a no-template DNA control (background).

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, as recommended by the kit manufacturer.

-

-

Detection:

-

Allow the plate to cool to room temperature.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no-template control) from all readings.

-

Calculate the percentage of inhibition for each spectinomycin concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the spectinomycin concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Ribosome Filter Binding Assay

This assay directly measures the binding of radiolabeled spectinomycin to the 30S ribosomal subunit to determine the dissociation constant (Kd).

Materials:

-

Purified 30S ribosomal subunits

-

Radiolabeled spectinomycin (e.g., [3H]-spectinomycin)

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM Mg-acetate, 6 mM β-mercaptoethanol)

-

Wash Buffer (ice-cold Binding Buffer)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation vials, scintillation fluid, and a scintillation counter

Procedure:

-

Binding Reaction:

-

In a series of microcentrifuge tubes, combine a fixed concentration of 30S subunits with varying concentrations of radiolabeled spectinomycin in Binding Buffer.

-

Include a set of reactions with a high concentration of unlabeled spectinomycin to determine non-specific binding.

-

Include a control with no ribosomes to measure background.

-

Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak the nitrocellulose membranes in Binding Buffer.

-

Assemble the vacuum filtration apparatus with the membranes.

-

Rapidly filter the contents of each reaction tube through a membrane.

-

Wash each filter quickly with multiple volumes of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place each filter in a scintillation vial.

-

Add scintillation fluid and allow it to equilibrate.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (no ribosomes) from all other readings.

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of radiolabeled spectinomycin.

-

Plot the specific binding as a function of the radiolabeled spectinomycin concentration and fit the data to a one-site binding hyperbola to determine the Kd.[12]

-

Logical Relationships in Spectinomycin Action

The following diagram illustrates the logical flow from spectinomycin binding to the ultimate inhibition of bacterial growth.

Conclusion

This compound's well-defined mechanism of action on the 30S ribosomal subunit, specifically its ability to inhibit translocation by sterically hindering the movement of the subunit's head, makes it a valuable tool for research and a clinically useful antibiotic. The experimental protocols detailed in this guide provide a framework for the further investigation of its properties and for the screening of novel antibiotics that may target similar or distinct ribosomal functions. A thorough understanding of these molecular interactions is crucial for the development of new strategies to combat antibiotic resistance.

References

- 1. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sensitivity and Resistance to Spectinomycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectinomycin Hydrochloride: A Technical Guide to its Discovery, Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of spectinomycin (B156147) hydrochloride, an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It details the historical discovery of this important therapeutic agent, its biosynthetic origins, and the intricate molecular pathways leading to its formation. Furthermore, this guide offers detailed experimental protocols for the fermentation of S. spectabilis, and the subsequent isolation, purification, and characterization of spectinomycin hydrochloride. Quantitative data on its physicochemical properties and antimicrobial activity are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes, including the biosynthetic pathway and experimental workflows, providing a deeper understanding for research and development professionals in the field of antibiotic drug discovery.

Discovery and Origin

Spectinomycin, initially named actinospectacin, was discovered in 1961 by researchers at The Upjohn Company.[1] The antibiotic is a natural product of the Gram-positive soil bacterium, Streptomyces spectabilis.[2] The discovery was a result of screening programs aimed at identifying new antimicrobial agents from actinomycetes, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. The initial publications by Mason et al. and Oliver et al. in 1961 laid the groundwork for its development as a therapeutic agent.[1]

Physicochemical Properties of this compound

Spectinomycin is a water-soluble, crystalline substance.[3] It is an aminocyclitol antibiotic, structurally distinct from aminoglycosides, although it is often grouped with them due to its mechanism of action.[4] The hydrochloride salt is the most commonly used form in clinical practice.[3]

| Property | Value | References |

| Molecular Formula | C₁₄H₂₄N₂O₇·2HCl·5H₂O | [5] |

| Molecular Weight | 495.3 g/mol | [5] |

| Melting Point | 185 °C (decomposition) | |

| pKa | 6.95, 8.70 | |

| Solubility | Freely soluble in water | [3] |

| Appearance | White to off-white crystalline powder |

Biosynthesis of Spectinomycin in Streptomyces spectabilis

The biosynthesis of spectinomycin is a complex process involving a dedicated gene cluster in S. spectabilis. The pathway begins with glucose and involves the formation of two key moieties: actinamine (an aminocyclitol) and actinospectose (a sugar). These are then linked to form the final spectinomycin molecule.[6]

The biosynthetic gene cluster for spectinomycin has been identified and sequenced, providing insight into the enzymatic machinery responsible for its production.[7] Key enzymes in the pathway include dTDP-glucose synthase (SpcD), myo-inositol monophosphatase (SpeA), and myo-inositol dehydrogenase (SpeB).[7][8]

Figure 1: Proposed Biosynthetic Pathway of Spectinomycin.

Experimental Protocols

Fermentation of Streptomyces spectabilis

This protocol outlines the submerged fermentation process for the production of spectinomycin.

4.1.1 Media Composition

-

Seed Medium:

-

Glucose: 10 g/L

-

Soybean meal: 25 g/L

-

Corn steep liquor: 5 g/L

-

CaCO₃: 2 g/L

-

Adjust pH to 7.0 before sterilization.

-

-

Production Medium:

-

Glucose: 40 g/L

-

Soybean meal: 30 g/L

-

(NH₄)₂SO₄: 5 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 5 g/L

-

Adjust pH to 7.2 before sterilization.

-

4.1.2 Fermentation Procedure

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial stock of S. spectabilis.

-

Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Transfer the seed culture (5-10% v/v) to a production fermenter containing the sterilized production medium.

-

Conduct the fermentation at 28-30°C with controlled aeration and agitation to maintain dissolved oxygen levels. The fermentation is typically carried out for 5-7 days.[9][10]

-

Monitor spectinomycin production periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

This protocol describes the downstream processing for obtaining pure this compound from the fermentation broth.

4.2.1 Extraction

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).

-

Apply the clarified broth to a cation-exchange chromatography column (e.g., Dowex 50W-X8).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound spectinomycin with a dilute acid solution (e.g., 0.5 N HCl).

4.2.2 Purification

-

Neutralize the acidic eluate containing spectinomycin.

-

Concentrate the solution under reduced pressure.

-

Further purify the concentrated solution using gel filtration chromatography (e.g., Sephadex G-10) to remove salts and other small molecule impurities.

-

Lyophilize the purified fractions containing spectinomycin to obtain a crude powder.

-

Recrystallize the powder from a suitable solvent system (e.g., aqueous methanol) to obtain pure this compound crystals.

Figure 2: Experimental Workflow for Spectinomycin Production.

Characterization of this compound

4.3.1 High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11][12]

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 6.0).[11]

-

Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD).[11][12]

-

Flow Rate: 1.0 mL/min.[11]

4.3.2 Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of spectinomycin and to identify related impurities.[13]

4.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of spectinomycin and its derivatives.

Antimicrobial Activity

Spectinomycin exhibits a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. It is particularly effective against Neisseria gonorrhoeae, including penicillin-resistant strains.[14] Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[15]

| Bacterial Species | MIC Range (µg/mL) | References |

| Escherichia coli | 8 - 64 | [14][16][17] |

| Klebsiella pneumoniae | 16 - 128 | [14][16][17] |

| Enterobacter spp. | 16 - 128 | [14][16][17] |

| Proteus mirabilis | 32 - 256 | [14] |

| Staphylococcus aureus | 16 - >128 | [14] |

| Neisseria gonorrhoeae | 7.5 - 20 | [18] |

Logical Framework of Discovery and Development

The discovery and development of spectinomycin followed a logical progression from initial screening to clinical application.

Figure 3: Logical Flow of Spectinomycin Discovery and Development.

Conclusion

This compound remains a clinically important antibiotic, particularly for the treatment of gonorrhea. This technical guide has provided an in-depth overview of its discovery, biosynthesis, and methods for its production and analysis. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development, facilitating further research into this important natural product and its derivatives.

References

- 1. Actinospectacin, a new antibiotic. I. Discovery and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces spectabilis - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]

- 5. This compound | C14H36Cl2N2O12 | CID 30971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The biosynthesis of spectinomycin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of spectinomycin: heterologous production of spectinomycin and spectinamine in an aminoglycoside-deficient host, Streptomyces venezuelae YJ003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US3819485A - Process for producing spectinomycin - Google Patents [patents.google.com]

- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. In Vitro Activity of Spectinomycin Against Recent Urinary Tract Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antibacterial Activity of Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antibacterial activity of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

spectinomycin hydrochloride chemical structure and properties

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147) hydrochloride is an aminocyclitol antibiotic with a well-established role in the treatment of bacterial infections, particularly those caused by Neisseria gonorrhoeae.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of spectinomycin hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this important antibiotic. The guide includes a compilation of quantitative data, detailed experimental protocols for its analysis and the study of resistance, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Identification

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis.[1] It is structurally distinct from aminoglycoside antibiotics, although it shares a similar mechanism of action. The hydrochloride salt is the common pharmaceutical formulation.

Chemical Name: (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride;pentahydrate[2]

Stereochemistry: The stereochemistry of spectinomycin is crucial for its biological activity. The molecule possesses a complex and rigid tricyclic ring system.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are essential for its formulation, delivery, and pharmacokinetic profile.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O | [2] |

| Molecular Weight | 495.35 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 207 °C (decomposition) | [3] |

| pKa₁ | 6.95 | [4] |

| pKa₂ | 8.70 | [4] |

| Specific Rotation [α]20D | +14.0 to +18.0 deg (c=1, H₂O) | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| DMSO | ≥92 mg/mL | [5] |

| Ethanol | ≥3.61 mg/mL (with gentle warming and ultrasonic) | [5] |

Mechanism of Action

Spectinomycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[6] The primary target of spectinomycin is the 30S ribosomal subunit.[3]

The mechanism of action involves the following key steps:

-

Binding to the 30S Ribosomal Subunit: Spectinomycin binds to a specific site on the 16S rRNA component of the 30S subunit, specifically within helix 34.[7][8] This binding site is located in the head domain of the 30S subunit.[7]

-

Inhibition of Translocation: The binding of spectinomycin sterically hinders the movement of the head of the 30S subunit.[8] This movement is a critical conformational change required for the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[5][8]

-

Halting Protein Elongation: By preventing translocation, spectinomycin effectively freezes the ribosome on the mRNA template, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[5]

Unlike some other antibiotics that target the ribosome, spectinomycin does not typically cause misreading of the mRNA codon. Its action is primarily through the steric blockade of a crucial mechanical step in protein synthesis.

Caption: Mechanism of action of spectinomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a standard technique for determining the MIC of spectinomycin.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strain of interest (e.g., E. coli, N. gonorrhoeae)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

-

Preparation of Antibiotic Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the spectinomycin stock solution (at a starting concentration, e.g., 128 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic), and well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will result in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL and will halve the antibiotic concentrations in each well.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of spectinomycin in which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

-

Caption: Workflow for MIC determination.

Development of Spectinomycin-Resistant Bacterial Strains by Serial Passage

This protocol describes a method for inducing spectinomycin resistance in a bacterial population through repeated exposure to sub-lethal concentrations of the antibiotic.

Materials:

-

This compound stock solution

-

Susceptible bacterial strain

-

Appropriate liquid growth medium (e.g., MHB)

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities

Procedure:

-

Initial MIC Determination:

-

Determine the MIC of spectinomycin for the susceptible parent strain using the protocol described in section 4.1.

-

-

First Passage:

-

Inoculate a fresh culture medium containing spectinomycin at a sub-inhibitory concentration (e.g., 0.5x MIC) with the susceptible bacterial strain.

-

Incubate the culture at the optimal growth temperature with shaking until it reaches the late logarithmic or early stationary phase.

-

-

Subsequent Passages:

-

Transfer an aliquot of the culture from the previous step into a fresh medium containing a 2-fold higher concentration of spectinomycin.

-

Repeat this process of incubation and transfer for a predetermined number of passages or until a significant increase in the MIC is observed.

-

-

Confirmation of Resistance:

-

After the final passage, determine the MIC of the evolved bacterial population to confirm the development of resistance.

-

Isolate single colonies from the resistant population by plating on antibiotic-free agar (B569324) and then re-test the MIC of individual isolates to ensure a stable resistant phenotype.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust method for the quantification of spectinomycin in various samples, including pharmaceutical formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH (e.g., pH 3.2).[10] The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min[10]

-

Detection Wavelength: 230 nm[10]

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Sample Preparation:

-

Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Solutions: Dissolve the sample containing spectinomycin in the mobile phase and filter through a 0.45 µm filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution.

-

Record the chromatograms and determine the peak area of spectinomycin.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Calculate the concentration of spectinomycin in the sample solution by interpolating its peak area on the calibration curve.

Pharmacokinetics

The pharmacokinetic profile of spectinomycin has been studied in various animal models. After parenteral administration, it is rapidly absorbed and primarily excreted unchanged in the urine.

Table 3: Pharmacokinetic Parameters of Spectinomycin in Rats (10 mg/kg IV)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 37.8 µg/mL | [11] |

| AUC0-∞ (Area Under the Curve) | 15.7 µg·h/mL | [11] |

| t1/2β (Elimination Half-life) | 0.75 h | [12] |

| Vdss (Volume of Distribution at Steady State) | 0.278 ± 0.059 L/kg | [12] |

| CLrenal (Renal Clearance) | 1.31 mL/min | [12] |

Sample Protocol for a Pharmacokinetic Study in Rats

Animals:

-

Male Sprague-Dawley rats (200-250 g) with indwelling catheters in the jugular vein (for blood sampling) and femoral vein (for drug administration).

Procedure:

-

Drug Administration:

-

Administer a single intravenous (IV) bolus dose of this compound (e.g., 10 mg/kg) dissolved in sterile saline via the femoral vein catheter.

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 200 µL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., heparin).

-

-

Plasma Separation:

-

Centrifuge the blood samples (e.g., 10,000 x g for 5 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Determine the concentration of spectinomycin in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, AUC, t1/2, Vd, and clearance.

-

Resistance Mechanisms

Bacterial resistance to spectinomycin can arise through several mechanisms:

-

Target Site Modification: Mutations in the 16S rRNA gene or the gene encoding the ribosomal protein S5 (rpsE) can alter the binding site of spectinomycin on the 30S ribosomal subunit, reducing its affinity.[11]

-

Enzymatic Inactivation: Some bacteria produce enzymes, such as adenylyltransferases, that can chemically modify and inactivate spectinomycin.

-

Active Efflux: Certain bacteria possess efflux pumps that can actively transport spectinomycin out of the cell, preventing it from reaching its ribosomal target.[6]

Conclusion

This compound remains a clinically relevant antibiotic with a well-defined mechanism of action. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and the molecular basis of its antibacterial activity. The detailed experimental protocols offer a practical resource for researchers and scientists involved in the study of this antibiotic and the broader field of antimicrobial resistance. A thorough understanding of these fundamental aspects is crucial for the continued effective use of spectinomycin and for the development of new therapeutic strategies to combat bacterial infections.

References

- 1. fao.org [fao.org]

- 2. This compound | C14H36Cl2N2O12 | CID 30971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectinomycin Dihydrochloride | 22189-32-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1695-77-8 CAS MSDS (Spectinomycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Spectinomycin in Feed Premixes and Dosage Forms Using 1-Naphthyl Isocyanate Precolumn Derivatization with UV Detection | Semantic Scholar [semanticscholar.org]

- 11. apexbt.com [apexbt.com]

- 12. Pharmacokinetic Profile of Spectinomycin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectinomycin Hydrochloride: A Technical Guide on its Bacteriostatic and Bactericidal Effects

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial properties of spectinomycin (B156147) hydrochloride, focusing on its dual bacteriostatic and bactericidal activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, delineates the conditions governing its static versus cidal effects, and provides detailed experimental protocols for its evaluation.

Executive Summary

Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[1] While traditionally classified as a bacteriostatic agent, its activity is nuanced and can exhibit bactericidal effects under specific conditions, notably against certain pathogens or at higher concentrations.[1][2] This guide clarifies this dual nature by presenting quantitative data (MIC/MBC ratios), detailing the underlying molecular mechanism, and providing standardized protocols for empirical determination of its antimicrobial activity.

Mechanism of Action

Spectinomycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to a distinct pocket on the 30S ribosomal subunit, primarily involving helix 34 of the 16S rRNA.[2][3] This binding action does not cause misreading of the mRNA codon, a characteristic of some other ribosome-targeting antibiotics like streptomycin.[4] Instead, spectinomycin physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site.[3] This is achieved by locking the head of the 30S subunit in a specific conformational state, which sterically blocks the essential swiveling motion required for the translocation step of elongation, thereby halting protein synthesis.[3][5]

Figure 1. Spectinomycin binds to helix 34 on the 30S ribosomal subunit, preventing the head's swiveling motion required for tRNA translocation.

Bacteriostatic vs. Bactericidal Activity: A Quantitative Perspective

The classification of an antibiotic as bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) is determined by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[2]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum density.[6]

The relationship is quantified by the MBC/MIC ratio . An antibiotic is generally considered:

Spectinomycin's activity is organism-dependent. While it is broadly considered bacteriostatic, it exhibits bactericidal action against specific pathogens, most notably Neisseria gonorrhoeae.[1][7] For many strains of this organism, the MIC and MBC values are often identical, yielding an MBC/MIC ratio of 1.[1][8] Conversely, for bacteria like Escherichia coli, the concentration required for a bactericidal effect can be significantly higher than its inhibitory concentration.[1][7]

Quantitative Susceptibility Data

The following table summarizes the in vitro activity of spectinomycin against key bacterial species, illustrating the variance in its bacteriostatic and bactericidal effects.

| Bacterial Species | MIC Range (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Predominant Effect |

| Neisseria gonorrhoeae | 2.5 - 20[1][8] | Often identical to MIC[1][8] | ≤ 4[1] | Bactericidal |

| Escherichia coli | < 64[1] | ≥ 4 x MIC[1][7] | > 4[1] | Bacteriostatic |

| Klebsiella spp. | Inhibited at 31.2[7] | Not widely reported | Not widely reported | Bacteriostatic |

| Staphylococcus epidermidis | Inhibited at 31.2[7] | > 4 x MIC[7] | > 4 | Bacteriostatic |

Experimental Protocols

Accurate determination of MIC and MBC values is critical for understanding an antibiotic's potency and classification. The following sections detail standardized laboratory procedures.

Protocol for MIC and MBC Determination (Broth Microdilution)

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the reference method for quantitative susceptibility testing.[4][9]

4.1.1 Principle Serial dilutions of spectinomycin are prepared in a 96-well microtiter plate with a standardized bacterial inoculum. The MIC is the lowest concentration showing no visible growth after incubation. The MBC is then determined by subculturing from the clear wells onto antibiotic-free agar (B569324) to identify the concentration that killed ≥99.9% of the initial bacteria.[6]

4.1.2 Materials

-

Spectinomycin hydrochloride analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile 96-well microtiter plates

-

Test bacterial strain (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile diluents (e.g., saline or PBS)

-

Incubator (35-37°C)

4.1.3 Procedure

-

Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend colonies in sterile broth or saline. c. Adjust the suspension turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Dilution (in Microtiter Plate): a. Prepare a stock solution of spectinomycin. b. In a 96-well plate, perform two-fold serial dilutions of the antibiotic in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL down to 0.5 µg/mL). Typically, 100 µL of broth is added to each well, followed by the addition and serial transfer of 100 µL of the antibiotic stock. c. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Inoculation and Incubation (MIC): a. Add the standardized bacterial inoculum to each well (except the negative control). b. Incubate the plate at 35-37°C for 18-24 hours. c. Read the MIC by visually inspecting for turbidity. The MIC is the lowest concentration well with no visible growth.

-

Subculturing and Incubation (MBC): a. From each well that shows no visible growth (the MIC well and all higher concentrations), plate a fixed volume (e.g., 100 µL) onto a TSA plate. b. Incubate the TSA plates at 35-37°C for 18-24 hours. c. Count the number of colonies on each plate. The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Figure 2. Standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for Time-Kill Curve Assay

4.2.1 Principle Time-kill curve analysis provides a dynamic view of an antibiotic's activity over time. A standardized inoculum is exposed to various concentrations of the antibiotic (typically multiples of the MIC), and the number of viable bacteria is quantified at several time points over 24 hours. The resulting plot of log10 CFU/mL versus time reveals the rate and extent of bacterial killing.

4.2.2 Materials

-

Same as for MIC/MBC determination, plus:

-

Sterile culture tubes or flasks

-

Timer

4.2.3 Procedure

-

Preparation: a. Prepare a standardized bacterial inoculum as described in the MIC protocol (~5 x 10⁵ CFU/mL). b. Prepare sterile tubes containing CAMHB with spectinomycin at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).

-

Inoculation and Sampling: a. Inoculate the tubes with the bacterial suspension. b. Incubate the tubes at 35-37°C, often with shaking for aeration. c. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[10]

-

Quantification: a. Perform serial dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume of the appropriate dilutions onto TSA plates. c. Incubate the plates for 18-24 hours.

-

Analysis: a. Count the colonies on plates that yield statistically significant counts (typically 30-300 colonies). b. Calculate the CFU/mL for each time point and concentration. c. Plot the results as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Figure 3. A generalized workflow for conducting a time-kill curve assay to assess the dynamics of antimicrobial activity.

Conclusion

This compound is a clinically important antibiotic whose activity profile is more complex than a simple "bacteriostatic" label would suggest. Its primary mechanism involves the inhibition of protein synthesis via a steric blockade of ribosomal translocation.[5] While it functions as a bacteriostatic agent against many common bacteria like E. coli, it demonstrates clear bactericidal activity against pathogens such as N. gonorrhoeae.[1] This dual nature is quantitatively defined by the MBC/MIC ratio, which is low (≤4) for susceptible bactericidal targets and high (>4) for bacteriostatic targets. For drug development professionals and researchers, a thorough understanding and empirical determination of these parameters using standardized protocols are essential for the rational application of spectinomycin and the development of novel antimicrobial strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of spectinomycin use on the prevalence of spectinomycin-resistant and of penicillinase-producing Neisseria gonorrhoeae [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antibacterial Activity of Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibility of Neisseria gonorrhoeae to Spectinomycin Examined by a Broth Dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. benchchem.com [benchchem.com]

spectinomycin hydrochloride spectrum of activity against gram-positive and gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin (B156147) hydrochloride is an aminocyclitol antibiotic with a significant history in the treatment of bacterial infections. This technical guide provides an in-depth analysis of its spectrum of activity against a range of clinically relevant gram-positive and gram-negative bacteria. By summarizing quantitative susceptibility data and detailing experimental methodologies, this document serves as a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.

Introduction

Spectinomycin, produced by the bacterium Streptomyces spectabilis, is a bacteriostatic agent that inhibits bacterial protein synthesis.[1] While its primary clinical use has been in the treatment of gonorrhea, particularly in patients with penicillin allergies, its broader spectrum of activity warrants detailed investigation for potential applications and as a reference for the development of novel antimicrobial agents.[1][2] This guide focuses on the quantitative assessment of spectinomycin's efficacy, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

Mechanism of Action

Spectinomycin exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[1] This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis.[3] By disrupting this process, spectinomycin effectively halts the production of essential bacterial proteins, thereby inhibiting growth and replication.

Caption: Mechanism of action of this compound.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound is summarized below. Minimum Inhibitory Concentration (MIC) values were determined using standardized broth or agar (B569324) dilution methods.

Gram-Negative Bacteria

Spectinomycin has demonstrated significant activity against a variety of gram-negative bacteria, most notably Neisseria gonorrhoeae.

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 162 | - | - | 0.25 - 512 |

| Escherichia coli | - | - | - | Inhibitory at 31.2 |

| Klebsiella spp. | - | - | - | Inhibitory at 31.2 |

| Enterobacter spp. | - | - | - | Inhibitory at 31.2 |

| Neisseria gonorrhoeae | 1710 | 16 | 32 | ≤0.03 - >4 |

| Pseudomonas aeruginosa | - | - | - | Generally high (>128) |

| Yersinia enterocolitica | - | - | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Positive Bacteria

The activity of spectinomycin against gram-positive bacteria is generally considered to be moderate.

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | - | - | Generally ≥62.5 |

| Staphylococcus epidermidis | - | - | - | Inhibitory at 31.2 |

| Streptococcus spp. | - | - | - | Generally ≥62.5 |

| Enterococcus faecalis | - | - | - | Introduction of a resistance plasmid can lead to high resistance |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following are standardized protocols for determining the MIC of this compound.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of spectinomycin in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of Spectinomycin Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Serial Dilution: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted spectinomycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of spectinomycin that completely inhibits visible bacterial growth.

Caption: Experimental workflow for broth microdilution MIC testing.

Agar Dilution Method

This method involves incorporating spectinomycin into an agar medium, which is then spot-inoculated with the test organisms.

-

Preparation of Spectinomycin-Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold dilutions of this compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of spectinomycin at which there is no visible growth, a faint haze, or no more than one or two colonies.

Discussion and Conclusion

The data presented in this guide confirm that this compound possesses a broad spectrum of activity, with notable potency against gram-negative organisms such as E. coli, Klebsiella, and Enterobacter species, and particular efficacy against N. gonorrhoeae.[4][5][6] Its activity against gram-positive bacteria, including Staphylococcus and Streptococcus species, is more modest.[5] The provided experimental protocols offer standardized methods for the continued evaluation of spectinomycin and its derivatives against a wider range of clinical isolates. This comprehensive overview serves as a valuable resource for researchers investigating novel antimicrobial agents and for professionals involved in the strategic development of new therapeutics to combat bacterial infections.

References

- 1. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Spectinomycin Against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In Vitro Antibacterial Activity of Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Spectinomycin Against Recent Urinary Tract Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

foundational research on spectinomycin's interaction with 16S rRNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the interaction between the aminocyclitol antibiotic spectinomycin (B156147) and its target, the 16S ribosomal RNA (rRNA). Spectinomycin is a bacteriostatic agent that inhibits protein synthesis by binding to the small ribosomal subunit (30S) and interfering with the translocation step of elongation. Understanding the precise molecular interactions, the quantitative binding affinities, and the experimental methodologies used to elucidate this mechanism is crucial for the development of novel antibiotics and for combating emerging resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of spectinomycin with bacterial ribosomes. This data provides a basis for comparing binding affinities and the effects of resistance mutations.

| Parameter | Condition | Value | Organism | Citation |

| Dissociation Constant (Kd) | 70S ribosomes, without mRNA | 2 x 10⁻⁷ M | Escherichia coli | [1] |

| Dissociation Constant (Kd) | 70S ribosomes, with poly(I) | 1 x 10⁻⁶ M | Escherichia coli | [1] |

Table 1: Spectinomycin Binding Affinity to E. coli 70S Ribosomes. This table presents the dissociation constants (Kd) for the binding of [³H]-4'-dihydrospectinomycin to E. coli 70S ribosomes in the presence and absence of a synthetic mRNA template (polyinosinic acid).

| Strain/Mutant | Spectinomycin IC₅₀ (µg/mL) | Fold Resistance | Organism | Citation |

| Wild-type B31-A | 0.2 | 1 | Borrelia burgdorferi | [2] |

| C1186U mutant (DCSPR3) | ~300 | >1,500 | Borrelia burgdorferi | [2] |

| A1185G mutant (DCSPR6) | >500 | >2,500 | Borrelia burgdorferi | [2] |

Table 2: Inhibitory Concentration (IC₅₀) of Spectinomycin for Borrelia burgdorferi and Resistant Mutants. This table shows the 50% inhibitory concentration (IC₅₀) of spectinomycin required to inhibit the growth of wild-type and two spectinomycin-resistant mutants of B. burgdorferi. The mutations are located at positions in the 16S rRNA homologous to the spectinomycin binding site in E. coli.

Mechanism of Action: Steric Hindrance of Ribosomal Translocation

Spectinomycin inhibits protein synthesis by binding to a specific site on the 16S rRNA within the 30S ribosomal subunit. This binding site is located in the head domain of the 30S subunit, specifically within helix 34. The key nucleotides in E. coli 16S rRNA that interact with spectinomycin are G1064, C1066, G1068, C1192, and G1193.

The binding of spectinomycin to this site does not directly block the peptidyl transferase center or the A-site. Instead, it physically obstructs the large-scale conformational changes of the ribosome that are essential for the translocation of tRNAs and mRNA. Specifically, spectinomycin's presence sterically hinders the swiveling motion of the 30S subunit head. This head-swiveling is a critical component of the ribosomal "ratchet" mechanism that moves the peptidyl-tRNA from the A-site to the P-site after peptide bond formation. By locking the head in a particular conformation, spectinomycin effectively stalls the ribosome, preventing the elongation of the polypeptide chain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between spectinomycin and the 16S rRNA.

Purification of 70S Ribosomes from Escherichia coli

This protocol is fundamental for obtaining active ribosomes for use in various binding and functional assays.[3][4][5][6]

Materials:

-

E. coli cells (e.g., MRE600 strain, low in RNases)

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

High Salt Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Sucrose (B13894) solutions (10% and 30% w/v in wash buffer)

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Cell Growth and Harvest: Grow E. coli cells in a suitable rich medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

-

Clarification of Lysate: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (30% sucrose in High Salt Wash Buffer). Centrifuge at 100,000 x g for 18-24 hours at 4°C.

-

Washing the Ribosomes: Discard the supernatant and gently rinse the glassy ribosome pellet with High Salt Wash Buffer. Resuspend the pellet in the same buffer.

-

Sucrose Gradient Centrifugation: Layer the resuspended ribosomes onto a 10-40% linear sucrose gradient prepared in High Salt Wash Buffer. Centrifuge at 80,000 x g for 16 hours at 4°C.

-

Fractionation and Analysis: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.

-

Concentration and Storage: Pool the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a suitable storage buffer. Aliquot and store at -80°C.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of spectinomycin required to inhibit protein synthesis by 50% (IC₅₀).[7][8][9]

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

Spectinomycin stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate, set up the in vitro transcription/translation reactions according to the manufacturer's instructions for the S30 extract system.

-

Spectinomycin Addition: Add varying concentrations of spectinomycin to the reactions. Include a no-drug control and a no-DNA template control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation of the reporter protein.

-

Luciferase Assay: Add the luciferase assay reagent to each well.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition of protein synthesis for each spectinomycin concentration relative to the no-drug control. Plot the percent inhibition against the logarithm of the spectinomycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)

This technique is used to identify the specific nucleotides in the 16S rRNA that are protected by spectinomycin binding.[10]

Materials:

-

Purified 70S ribosomes

-

Spectinomycin

-

Dimethyl sulfate (DMS)

-

Quenching solution (e.g., β-mercaptoethanol)

-

Reverse transcriptase

-

Radiolabeled DNA primer complementary to a region downstream of the spectinomycin binding site in 16S rRNA

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Ribosome-Spectinomycin Complex Formation: Incubate purified 70S ribosomes with and without a saturating concentration of spectinomycin.

-

DMS Modification: Treat both sets of ribosomes with a low concentration of DMS for a short period. DMS methylates the N1 of adenine (B156593) and N3 of cytosine in single-stranded RNA regions.

-

Quenching: Stop the reaction by adding a quenching solution.

-

RNA Extraction: Extract the 16S rRNA from the ribosomes.

-

Primer Extension: Perform reverse transcription using a radiolabeled primer. Reverse transcriptase will stop one nucleotide before a DMS-modified base.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

-

Autoradiography and Analysis: Expose the gel to X-ray film. The positions where spectinomycin protects the 16S rRNA from DMS modification will appear as bands with reduced intensity in the spectinomycin-treated lane compared to the control lane.

References

- 1. "Binding of Spectinomycin by Ribosomes From Escherichia Coli" by W. S. Champney [dc.etsu.edu]

- 2. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of 70S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of antibiotics with functional sites in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectinomycin Hydrochloride vs. Streptomycin: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the mechanisms of action of two critical antibiotics that target the bacterial ribosome: spectinomycin (B156147) hydrochloride and streptomycin (B1217042). Both drugs interfere with protein synthesis, a fundamental process for bacterial viability, yet they achieve this through distinct molecular interactions and elicit different downstream consequences. This document delineates their respective binding sites on the 30S ribosomal subunit, contrasts their effects on the fidelity and progression of translation, and summarizes key quantitative data regarding their efficacy. Furthermore, it furnishes detailed protocols for essential experiments used to elucidate these mechanisms and presents visual representations of the pertinent molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers in antimicrobial drug discovery and development.

Introduction

The bacterial ribosome remains a primary and highly validated target for a multitude of clinically significant antibiotics. Its intricate structure and essential role in protein synthesis present numerous opportunities for therapeutic intervention. Among the antibiotics that target the small (30S) ribosomal subunit are spectinomycin, an aminocyclitol, and streptomycin, an aminoglycoside. While both are venerable drugs in the fight against bacterial infections, their subtle yet profound differences in mechanism offer valuable insights for the development of novel anti-infective agents. Spectinomycin is generally considered a bacteriostatic agent, primarily used for the treatment of gonorrhea, whereas streptomycin exhibits bactericidal activity and has been a cornerstone in the treatment of tuberculosis and other serious infections.[1][2] Understanding the molecular underpinnings of these differences is paramount for overcoming antibiotic resistance and for the rational design of next-generation therapeutics.

Comparative Mechanism of Action

Ribosomal Binding Sites

Both spectinomycin and streptomycin exert their effects by binding to the 30S ribosomal subunit. However, their precise binding pockets are distinct, leading to different functional outcomes.

-

Spectinomycin: This antibiotic binds to a specific pocket within the head domain of the 30S subunit, primarily interacting with helix 34 of the 16S ribosomal RNA (rRNA).[3][4] Key nucleotide interactions involve G1064 and C1192 of the 16S rRNA.[3] The binding of spectinomycin also involves the vicinity of ribosomal protein S5.[3] This binding site is located near the neck of the 30S subunit, a region crucial for the movement of the head domain during translocation.[3]

-

Streptomycin: In contrast, streptomycin binds to a different region on the 30S subunit, interacting with 16S rRNA helices h18, h27, and h44, as well as ribosomal protein S12.[4] This binding site is in close proximity to the A-site (aminoacyl-tRNA binding site), where codon-anticodon recognition occurs.[4]

Effects on Protein Synthesis

The distinct binding locations of spectinomycin and streptomycin result in fundamentally different disruptions to the process of protein synthesis.

-

Spectinomycin: Inhibition of Translocation Spectinomycin's primary mechanism is the steric blockage of the translocation step of elongation.[3] By binding to helix 34 in the head domain, it locks the head in a specific conformation, preventing the swiveling motion required for the movement of the mRNA and tRNAs from the A-site to the P-site (peptidyl-tRNA binding site).[3] This effectively freezes the ribosome on the mRNA, leading to a halt in protein synthesis.[3] This inhibitory action is typically reversible, which is consistent with its bacteriostatic nature.[5] Importantly, spectinomycin does not induce misreading of the genetic code.[6]

-

Streptomycin: Codon Misreading and Inhibition of Initiation Streptomycin's interaction with the 30S subunit near the A-site has a more complex and ultimately lethal effect. It distorts the structure of the decoding center, leading to a significant increase in the misreading of the mRNA codons.[1] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1] Furthermore, streptomycin can interfere with the initiation of protein synthesis by destabilizing the initiation complex.[1] These combined effects disrupt cellular processes so severely that they lead to bacterial cell death, classifying streptomycin as a bactericidal agent.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for spectinomycin hydrochloride and streptomycin. It is important to note that specific values can vary depending on the bacterial species, strain, and experimental conditions.

| Parameter | This compound | Streptomycin | Reference(s) |

| Ribosomal Target | 30S Subunit (16S rRNA, helix 34) | 30S Subunit (16S rRNA, helices h18, h27, h44; protein S12) | [3][4] |

| Primary Action | Bacteriostatic | Bactericidal | [1] |

| Effect on Translation | Inhibition of translocation | Codon misreading, inhibition of initiation | [1][3] |

| IC50 (in vitro translation assay) | ~1-2 µM (varies by system) | Data not readily available in a comparable format | [3] |

| Binding Affinity (Kd) | Data not readily available | Data not readily available |

Table 1: Comparative Mechanistic and Quantitative Data

| Organism | Spectinomycin MIC (µg/mL) | Streptomycin MIC (µg/mL) | Reference(s) |

| Escherichia coli | 8 - 32 | 4 - 16 | [1] |

| Staphylococcus aureus | Not typically active | 0.5 - >128 | [7] |

| Pseudomonas aeruginosa | Not typically active | 1 - >128 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) Data for Selected Bacteria

Experimental Protocols

The elucidation of the mechanisms of action for antibiotics like spectinomycin and streptomycin relies on a suite of well-established experimental techniques. Detailed below are protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[8][9]

Materials:

-

Sterile 96-well round-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Antibiotic stock solutions (this compound and streptomycin)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic in a suitable solvent and sterilize by filtration. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the highest concentration of the antibiotic stock solution to the first well of a row and mix thoroughly. d. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well used for dilution.

-

Preparation of Inoculum: a. From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.[10]

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of an antibiotic on protein synthesis in a cell-free system.[11][12]

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

Reporter mRNA (e.g., luciferase or green fluorescent protein [GFP] mRNA)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

RNase inhibitor

-

Antibiotic stock solutions

-

Luminometer or fluorometer

Protocol:

-